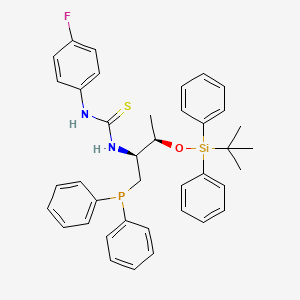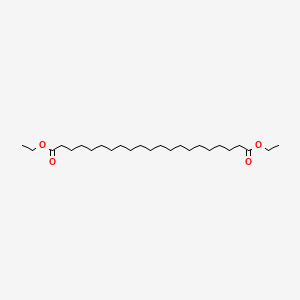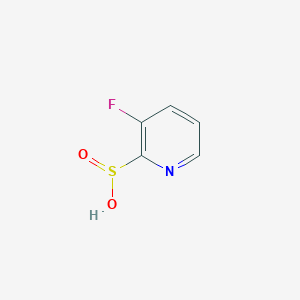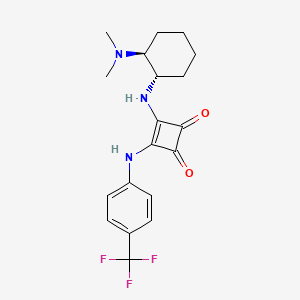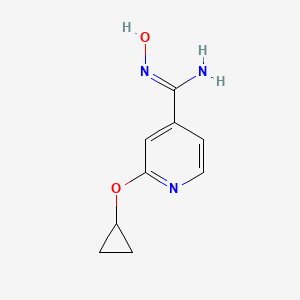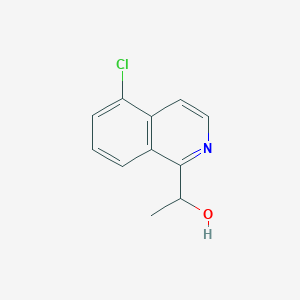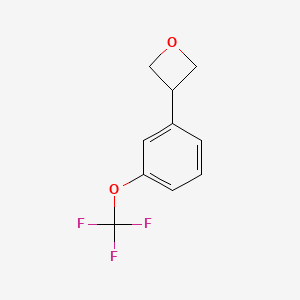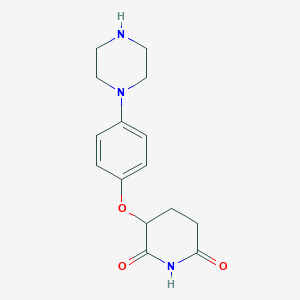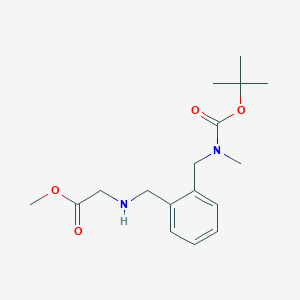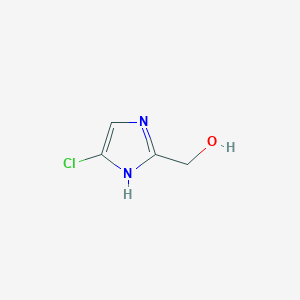
(5-chloro-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1H-imidazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 2-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (5-chloro-1H-imidazol-2-yl)formaldehyde or (5-chloro-1H-imidazol-2-yl)carboxylic acid.
Reduction: this compound or (5-chloro-1H-imidazol-2-yl)methylamine.
Substitution: (5-azido-1H-imidazol-2-yl)methanol or (5-thiocyanato-1H-imidazol-2-yl)methanol.
Aplicaciones Científicas De Investigación
(5-chloro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of (5-chloro-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- (5-chloro-1-methyl-1H-imidazol-2-yl)methanol
- (5-chloro-1H-benzo[d]imidazol-2-yl)methanol
- (2-(5-chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
(5-chloro-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxymethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C4H5ClN2O |
|---|---|
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
(5-chloro-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H5ClN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Clave InChI |
VHFQFUHFZLKGFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





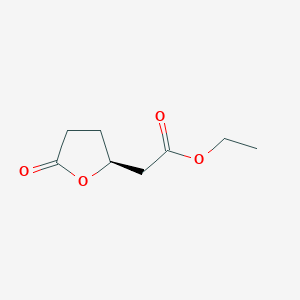
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
